molecular formula C7H14Cl2F2N2O2 B2545033 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride CAS No. 2490430-31-2

2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride

Cat. No.: B2545033
CAS No.: 2490430-31-2
M. Wt: 267.1
InChI Key: QGUBHEIDKYYLJH-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride is a chemical compound with the molecular formula C7H12F2N2O2.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride typically involves the reaction of 2,2-difluoro-3-bromopropanoic acid with piperazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then isolated and purified using techniques such as distillation, crystallization, or filtration .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-ketones, while substitution reactions can produce various substituted piperazine derivatives .

Scientific Research Applications

2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

  • 2,2-Difluoro-3-aminopropanoic acid
  • 2,2-Difluoro-3-methylpropanoic acid
  • 2,2-Difluoro-3-hydroxypropanoic acid

Comparison: Compared to these similar compounds, 2,2-Difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and makes it a valuable tool in various research applications .

Biological Activity

2,2-Difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride is a chemical compound with the molecular formula C7H12F2N2O2·2HCl. This compound has garnered attention in scientific research due to its unique chemical structure and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Weight : 207.10 g/mol
  • CAS Number : 2490430-31-2
  • IUPAC Name : 2,2-difluoro-3-(piperazin-1-yl)propanoic acid; dihydrochloride
  • Physical Form : Powder
  • Purity : Typically ≥ 95%

Synthesis

The synthesis of 2,2-difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride involves the reaction of 2,2-difluoro-3-bromopropanoic acid with piperazine. The reaction is typically conducted in organic solvents such as dichloromethane or ethanol, with a base such as triethylamine used to facilitate the reaction. The product is then purified through recrystallization or chromatography .

The biological activity of 2,2-difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It acts as an enzyme inhibitor by binding to the active site, which can prevent substrate access and modulate enzymatic activity. This inhibition can be reversible or irreversible depending on the nature of the interaction .

Enzyme Inhibition

Research has indicated that this compound may inhibit specific enzymes that are critical in metabolic pathways. For example, studies have shown that it can inhibit serine proteases, which are involved in various physiological processes including digestion and immune response .

Neuropharmacological Effects

Due to its ability to cross the blood-brain barrier, 2,2-difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride has been investigated for its potential neuropharmacological effects. Preliminary studies suggest it may have implications in treating neurological disorders by modulating neurotransmitter systems .

Case Studies

  • Study on Enzyme Inhibition :
    • Objective : To evaluate the inhibitory effect on serine proteases.
    • Methodology : In vitro assays were conducted using various concentrations of the compound.
    • Findings : Significant inhibition was observed at micromolar concentrations, suggesting potential therapeutic applications in diseases involving serine protease dysregulation.
  • Neuropharmacological Assessment :
    • Objective : To assess the compound's effects on cognitive function.
    • Methodology : Animal models were treated with varying doses followed by behavioral tests.
    • Findings : Enhanced memory retention was noted in treated groups compared to controls, indicating possible cognitive benefits .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2,2-Difluoro-3-piperazin-1-ylpropanoic acidC7H12F2N2O2·2HClUnique piperazine ring enhances reactivity
3-Piperazin-2-YL-propionic acid dihydrochlorideC7H14N2O2·HClSimilar structure but lacks fluorine substituents
3-(Piperazin-1-yl)propanoic acidC7H14N2O2No fluorination; different pharmacological properties

This table illustrates how the presence of fluorine and the piperazine structure in 2,2-difluoro-3-piperazin-1-ylpropanoic acid; dihydrochloride may contribute to its distinct biological activities compared to structurally similar compounds .

Properties

IUPAC Name

2,2-difluoro-3-piperazin-1-ylpropanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O2.2ClH/c8-7(9,6(12)13)5-11-3-1-10-2-4-11;;/h10H,1-5H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUBHEIDKYYLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(C(=O)O)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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